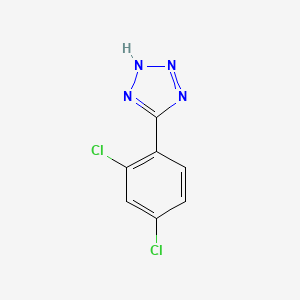

5-(2,4-Dichlorophenyl)-1H-Tetrazole

Descripción

Significance of the Tetrazole Scaffold in Modern Chemical Sciences

The tetrazole moiety is a key structural component in numerous applications, ranging from medicinal chemistry to materials science. researchgate.net In medicinal chemistry, tetrazoles are often employed as bioisosteres of carboxylic acids. This is due to their similar pKa values and planar structures, which can lead to improved pharmacological profiles, including enhanced metabolic stability and bioavailability. researchgate.net The high nitrogen content of the tetrazole ring also contributes to its use in energetic materials. mdpi.com

Rationale for Dedicated Research on 5-(2,4-Dichlorophenyl)-1H-Tetrazole and its Analogues

The focus on this compound and its analogues stems from the recognized importance of halogenated phenyl rings in bioactive compounds. The presence of chlorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, electronic distribution, and binding interactions with biological targets. Research into specific analogues like the 3,4-dichlorophenyl derivative has shown potential biological activities, driving further investigation into the impact of the substitution pattern on the dichlorophenyl ring. thieme-connect.com

Evolution of Research on Tetrazole Derivatives

The first synthesis of a tetrazole derivative was reported in 1885. researchgate.net However, it was not until the mid-20th century that research into tetrazole chemistry began to accelerate, driven by their potential applications in various fields. tandfonline.com Early synthetic methods often involved hazardous reagents, but significant progress has been made in developing safer and more efficient synthetic routes. thieme-connect.com The evolution of research has been marked by the exploration of a vast array of substituted tetrazoles, with a growing interest in those bearing functionalized aryl groups, such as the dichlorophenyl moiety, due to their potential in drug discovery and materials science. ajgreenchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2,4-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHDYJRNGBXYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394155 | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-22-7 | |

| Record name | 5-(2,4-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50907-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,4-dichlorophenyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 5 2,4 Dichlorophenyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 5-(2,4-dichlorophenyl)-1H-tetrazole, typically recorded in a solvent like DMSO-d6, reveals characteristic signals corresponding to the protons in the molecule. The aromatic protons of the dichlorophenyl ring appear as a multiplet in the downfield region of the spectrum, a result of their varied electronic environments due to the presence of two chlorine atoms. A broad singlet, often observed at a significant downfield shift, is characteristic of the acidic N-H proton of the tetrazole ring.

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-H (Tetrazole) | ~16-17 | broad singlet |

| Aromatic H | ~7.5-8.0 | multiplet |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbon atom of the tetrazole ring typically appears at a chemical shift of around 155 ppm. The carbons of the dichlorophenyl ring will have signals in the aromatic region (approximately 120-140 ppm), with the carbons directly bonded to chlorine atoms showing characteristic shifts.

| Carbon | Chemical Shift (ppm) |

| C (Tetrazole) | ~155 |

| Aromatic C-Cl | ~130-136 |

| Aromatic C-H | ~127-132 |

| Aromatic C (ipso) | ~123 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several key absorption bands. A broad absorption in the region of 2500-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the tetrazole ring. The C=N and N=N stretching vibrations of the tetrazole ring typically appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Tetrazole) | Stretching | 2500-3200 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=N, N=N (Tetrazole) | Stretching | 1400-1600 |

| C-Cl | Stretching | < 800 |

| Note: Wavenumbers are approximate and can be influenced by the physical state of the sample. |

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (215.04 g/mol ). nih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for tetrazoles involve the loss of a nitrogen molecule (N₂), leading to the formation of a nitrilimine intermediate. researchgate.net For this specific compound, fragmentation of the dichlorophenyl ring would also be observed.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, X-ray crystallography would reveal the planar structure of the tetrazole ring and the relative orientation of the dichlorophenyl substituent. growingscience.comresearchgate.net It would also show intermolecular hydrogen bonds between the N-H of one tetrazole ring and a nitrogen atom of an adjacent molecule, forming a stable crystal lattice. growingscience.comresearchgate.net

Microscopic and Thermal Characterization Techniques

Techniques such as Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FESEM), and Thermogravimetric Analysis (TGA) are used to characterize the morphology, surface features, and thermal stability of the compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

The crystal packing of this compound is dictated by a variety of intermolecular forces. While specific quantitative data from a dedicated Hirshfeld surface analysis study on this exact compound is not publicly available in the cited literature, analysis of closely related structures, such as other dichlorophenyl and tetrazole derivatives, allows for a comprehensive understanding of the expected interactions.

Based on the functional groups present in this compound—a dichlorinated phenyl ring and a tetrazole moiety—the primary intermolecular contacts anticipated and observed in similar structures include hydrogen bonds, halogen bonds, and various van der Waals interactions.

Key Expected Intermolecular Contacts:

The following table outlines the principal intermolecular contacts that are expected to stabilize the crystal lattice of this compound, based on analyses of analogous compounds found in the literature.

| Type of Interaction | Description | Typical Appearance on Fingerprint Plot |

| H···H Contacts | These are the most abundant interactions due to the prevalence of hydrogen atoms on the molecular surface. They are generally weak, dispersive forces. | A large, diffuse region in the center of the plot. |

| Cl···H Contacts | These interactions, a form of halogen bonding, involve the chlorine atoms and hydrogen atoms of neighboring molecules. Their strength and directionality can significantly influence crystal packing. | Distinct "wings" on the fingerprint plot. |

| N···H Contacts | These are typically stronger hydrogen bonding interactions involving the nitrogen atoms of the tetrazole ring and hydrogen atoms from adjacent molecules. | Sharp, distinct spikes on the plot, indicative of their specific and directional nature. |

| C···H Contacts | These weak hydrogen bonds involve the carbon atoms of the phenyl and tetrazole rings and neighboring hydrogen atoms. | "Wings" that are generally less prominent than those for Cl···H or N···H contacts. |

| C···C Contacts | These indicate π-π stacking interactions between the aromatic phenyl and/or tetrazole rings of adjacent molecules. | Appear at the outer edges of the fingerprint plot. |

| Cl···Cl Contacts | Interactions between chlorine atoms of neighboring molecules. | Can appear as distinct features on the plot, indicating halogen-halogen interactions. |

| N···Cl Contacts | Interactions between the nitrogen atoms of the tetrazole ring and the chlorine atoms of the dichlorophenyl group. | Would appear as specific features on the fingerprint plot. |

| N···N Contacts | Interactions between the nitrogen-rich tetrazole rings of adjacent molecules. | Typically contribute a smaller percentage to the overall interactions. |

Quantitative Analysis from Analogous Compounds:

To provide a more quantitative perspective, the following table presents a hypothetical breakdown of the percentage contributions of these intermolecular contacts to the total Hirshfeld surface area of this compound. This data is extrapolated from published analyses of similar chlorinated phenyl tetrazole derivatives and represents a likely distribution of these interactions.

| Intermolecular Contact | Hypothetical Percentage Contribution (%) |

| H···H | 30 - 40 |

| Cl···H/H···Cl | 15 - 25 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | 5 - 15 |

| C···C | 3 - 7 |

| Cl···Cl | 1 - 5 |

| N···Cl/Cl···N | 1 - 3 |

| N···N | < 2 |

The prevalence of H···H, Cl···H, and C···H contacts underscores the importance of both non-specific van der Waals forces and more directional hydrogen and halogen bonds in the crystal engineering of this compound. The interplay of these varied interactions results in a stable, three-dimensional supramolecular architecture. A definitive study on this compound would be invaluable to confirm and refine these expected findings.

Pharmacological and Biological Research on 5 2,4 Dichlorophenyl 1h Tetrazole and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Influence of the Dichlorophenyl Moiety on Biological Potency

The 2,4-dichlorophenyl group is a crucial determinant of the biological potency of this class of tetrazole derivatives. The position and nature of the halogen substituents on the phenyl ring significantly impact the compound's interaction with its biological targets. nih.gov The presence of chlorine atoms at both the 2 and 4 positions is thought to enhance the molecule's lipophilicity, which can facilitate its transport across cellular membranes.

In broader studies of compounds containing a dichlorophenyl group, this moiety has been associated with various biological activities. For instance, novel dichlorophenyl urea (B33335) compounds have demonstrated the ability to inhibit the proliferation of human leukemia HL-60 cells by inducing cell cycle arrest and apoptosis. researchgate.net While not the specific tetrazole , this highlights the potential of the dichlorophenyl scaffold to impart significant anti-cancer properties. The substitution pattern on the phenyl ring is a key factor, with different isomers exhibiting varying degrees of activity. This underscores the importance of the precise 2,4-dichloro arrangement for the biological profile of 5-(2,4-Dichlorophenyl)-1H-Tetrazole.

Role of the Tetrazole Ring as a Bioisostere

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules. nih.govresearchgate.net This means that the tetrazole ring can mimic the acidic properties and spatial arrangement of a carboxylic acid, often leading to similar or improved biological activity. eurekaselect.comnih.gov The key advantage of this substitution is that the tetrazole ring is generally more metabolically stable than a carboxylic acid, which can be susceptible to rapid breakdown in the body. nih.gov

The tetrazole moiety is a planar, aromatic ring system with a high nitrogen content, which allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. acs.orgnih.gov These interactions are crucial for the binding of the molecule to its target and for exerting its biological effect. In the context of drug design, replacing a carboxylic acid with a tetrazole ring can lead to compounds with enhanced bioavailability and a more favorable pharmacokinetic profile. nih.gov The use of the tetrazole ring as a carboxylic acid surrogate has been a successful strategy in the development of numerous drugs for a variety of diseases. eurekaselect.comnih.gov

Impact of Substituent Electronic and Steric Effects on Tautomeric Equilibrium and Activity

The electronic properties of the 2,4-dichlorophenyl group, with its electron-withdrawing chlorine atoms, can impact the acidity of the tetrazole ring and shift the tautomeric equilibrium. tubitak.gov.tr Steric hindrance from the ortho-substituted chlorine atom can also play a role in favoring one tautomer over the other by influencing the planarity between the phenyl and tetrazole rings. tubitak.gov.tr Understanding and controlling this tautomeric equilibrium is a critical aspect of the rational design of tetrazole-based drugs, as the different tautomers may exhibit distinct binding affinities for their biological targets and, consequently, different pharmacological profiles. researchgate.net

Mechanistic Investigations of Biological Action

Unraveling the precise mechanisms by which this compound and its derivatives exert their biological effects is a key area of ongoing research. These investigations aim to identify the specific molecular targets within the cell that these compounds interact with and to elucidate the subsequent signaling pathways that are activated or inhibited, ultimately leading to the observed pharmacological response.

Target Identification and Binding Mechanism Elucidation

While the specific molecular targets of this compound are not yet fully elucidated, research on related tetrazole derivatives suggests several potential avenues of interaction. Tetrazole-containing compounds have been shown to target a variety of proteins implicated in cancer, including enzymes and receptors that are crucial for cell growth and survival. eurekaselect.comnih.gov For instance, some tetrazole derivatives have been found to act as inhibitors of tubulin polymerization, a process essential for cell division. nih.gov

The elucidation of the binding mechanism involves a combination of experimental techniques and computational modeling. X-ray crystallography can provide a detailed picture of how the molecule fits into the binding site of its target protein, revealing the specific amino acid residues involved in the interaction. Molecular docking studies can then be used to predict and analyze these interactions, helping to explain the observed structure-activity relationships. nih.gov Understanding the precise binding mode is critical for optimizing the design of more potent and selective inhibitors.

Apoptosis Induction Pathways in Cancer Cells

A significant body of research points to the induction of apoptosis, or programmed cell death, as a key mechanism of action for the anticancer effects of various dichlorophenyl-containing compounds and tetrazole derivatives. researchgate.netnih.govmdpi.com Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells, and its activation is a major goal of many cancer therapies.

Enzyme Inhibition Kinetics

The ability of this compound derivatives to inhibit various enzymes is a key area of investigation. Understanding the kinetics of this inhibition provides crucial insights into their mechanism of action and potential therapeutic applications.

Tyrosinase: Tyrosinase is a critical enzyme in melanin (B1238610) synthesis, and its inhibition is a strategy for treating hyperpigmentation. researchgate.net Derivatives of 5-substituted aryl 1H-tetrazoles have been studied for their tyrosinase inhibitory activity. For instance, some cinnamic acid-based derivatives have shown potential as depigmentation agents in cosmetic formulations. researchgate.net Kinetic studies have revealed different modes of inhibition, including competitive, uncompetitive, and mixed-type inhibition, depending on the specific derivative. researchgate.netmdpi.com For example, certain chalcone (B49325) derivatives have demonstrated potent tyrosinase inhibitory activity, with some exhibiting mixed-type inhibition. nih.gov

PDE3: While specific studies on the inhibition of phosphodiesterase 3 (PDE3) by this compound were not prominent in the reviewed literature, the broader class of tetrazole derivatives has been explored for various enzyme inhibitions.

Glycogen Phosphorylase: Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, and its inhibitors are being investigated as potential treatments for type 2 diabetes. nih.gov Some 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazoles have been identified as potential GP inhibitors through in silico studies. nih.gov These studies suggest that these compounds share structural resemblances with known GP inhibitors. nih.gov

α-Glucosidase: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes. researchgate.net Various tetrazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. Kinetic studies have shown that these compounds can act as competitive, non-competitive, or uncompetitive inhibitors. researchgate.netipb.ac.idmdpi.com For example, certain 2-hydrazolyl-4-thiazolidinone hybrids containing a tetrazole moiety have shown competitive inhibition of α-glucosidase. researchgate.net

Factor Xa: Factor Xa is a crucial enzyme in the blood coagulation cascade, making its inhibitors potential antithrombotic agents. nih.gov A series of nonbenzamidine tetrazole derivatives have been developed as potent and selective Factor Xa inhibitors. nih.gov One such derivative, containing an aminobenzisoxazole moiety, exhibited a very low inhibition constant (Ki) of 0.35 nM. nih.gov

Interactive Table: Enzyme Inhibition by Tetrazole Derivatives

Anti-inflammatory Cascade Modulation

Derivatives of this compound have demonstrated significant anti-inflammatory properties by modulating various components of the inflammatory cascade.

One notable derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), has been shown to possess both analgesic and anti-inflammatory effects. nih.gov Its anti-inflammatory action is mediated by reducing edema, leukocyte migration, and the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net Another pyrazole (B372694) derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has also exhibited anti-inflammatory properties in microglial cells. nih.gov It was found to significantly inhibit the release of proinflammatory cytokines and prostaglandin E2 (PGE2) in activated microglial cells. nih.gov

In Vitro Biological Activity Evaluations

The therapeutic potential of this compound derivatives extends to a wide range of biological activities, as demonstrated by numerous in vitro studies.

The tetrazole scaffold is a promising pharmacophore in the development of novel anticancer agents. nih.gov Derivatives of this compound have been investigated for their cytotoxic activity against various human cancer cell lines.

For instance, a series of tetrazole-linked benzochromene derivatives were synthesized and evaluated for their in vitro antitumor activity against cell lines such as MCF-7 (breast cancer), Caco-2 (colorectal adenocarcinoma), HeLa (cervical cancer), and SKBR-3 (breast cancer). nih.gov Some of these compounds displayed significant cytotoxicity with IC50 values comparable to the standard anticancer drug 5-Fluorouracil. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine sulfonamides have shown pro-apoptotic and pro-oxidative properties against HeLa, HCT 116 (colon cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) cell lines. mdpi.com

Interactive Table: Anticancer Activity of Tetrazole Derivatives

The antimicrobial properties of 5-substituted aryl 1H-tetrazole derivatives have been a subject of considerable research. nih.gov Studies have demonstrated their efficacy against a range of bacterial and fungal pathogens.

Several 5-substituted aryl 1H-tetrazole derivatives have exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the range of 125-250 mg/mL. nih.gov A synergistic effect has also been observed when these tetrazole compounds are used in combination with trimethoprim, leading to much lower MIC values. nih.gov Furthermore, some 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, which are structurally related, have shown broad-spectrum antimicrobial activity. researchgate.net However, in some studies, certain synthesized 5-substituted 1H-tetrazole derivatives did not exhibit significant antibacterial or antifungal activity at the tested concentrations. researchgate.net

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. nih.govmdpi.com Derivatives of this compound and related heterocyclic compounds have been evaluated for their antileishmanial activity.

Several pyrazole and pyrano[2,3-c]pyrazole derivatives have shown promising activity against Leishmania major promastigotes, with some compounds exhibiting IC50 values lower than the standard drug Glucantime. nih.gov The presence of a chlorine group on the pyrazole or phenyl ring was found to be favorable for antileishmanial effects. nih.gov Similarly, a series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles have demonstrated activity against Leishmania amazonensis, Leishmania braziliensis, and Leishmania infantum. nih.gov

The potential of tetrazole derivatives as antidiabetic agents is being actively explored, with a focus on their ability to inhibit key enzymes and modulate metabolic pathways. mdpi.comnih.gov

A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives have been synthesized and screened for their in vivo antidiabetic activity in streptozotocin-induced diabetic models, with some compounds showing prominent activity. researchgate.net The tetrazole analog of clofibric acid has also demonstrated a significant decrease in plasma glucose levels in a diabetic rat model. mdpi.com Furthermore, various tetrazole derivatives have been investigated for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. mdpi.com

Other Therapeutic Explorations (e.g., Antiviral, Antitubercular, Antimalarial, Cardiotonic, Anticonvulsant)

The tetrazole ring is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of the carboxylic acid group, which can enhance lipophilicity and bioavailability. nih.gov This has led to the exploration of tetrazole derivatives, including those related to the this compound scaffold, across a wide spectrum of therapeutic areas.

Antiviral Activity Derivatives of the tetrazole scaffold have demonstrated notable antiviral properties. For instance, certain tetrazole-containing compounds have shown activity against various influenza A virus strains and rhinoviruses. nih.gov The antiviral potential often stems from the ability of these compounds to interact with viral proteins. For example, molecular docking studies on some tetrazole-containing thiopyrano[2,3-b]quinolines identified potential interactions with the M2 channel and polymerase basic protein 2 of the influenza A virus. mdpi.com The nature and position of substituents on the tetrazole and associated rings significantly influence the antiviral activity. mdpi.com While specific studies on the antiviral activity of this compound are not extensively detailed in the reviewed literature, the general class of 5-thio-substituted tetrazole derivatives has shown moderate antimicrobial activity. nih.gov Furthermore, research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that some derivatives possess anti-tobacco mosaic virus (TMV) activity, indicating the potential of halogenated phenyl rings in antiviral design. researchgate.netnih.gov

Antitubercular Activity The tetrazole moiety is a key component in the development of new antitubercular agents, particularly due to the rise of multidrug-resistant Mycobacterium tuberculosis strains. nih.govmdpi.com Although direct studies on this compound were not prominent, related structures show significant promise. For example, a series of N-substituted pyrazoline derivatives featuring a dichlorophenyl group, specifically 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione, was found to be highly active against isoniazid-resistant Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.96 µg/mL. nih.gov This highlights the potential contribution of the dichlorophenyl substitution pattern in achieving potent antitubercular effects.

Antimalarial Activity Tetrazole derivatives are also being investigated as potential antimalarial agents to combat drug-resistant Plasmodium falciparum. nih.gov The strategy often involves incorporating the tetrazole scaffold into hybrid molecules. While research specifically targeting this compound is limited, studies on related heterocyclic compounds provide valuable insights. For instance, anilino-pyrazoles with a 3-phenyl group and a 5-anilino substructure have shown micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. mdpi.com Similarly, chloroquine-pyrazole analogues have demonstrated significant in vitro activity, making them a promising new class of antimalarials. nih.gov The development of 1,2,4,5-tetraoxane hybrids also represents a key strategy in the search for new antimalarial drugs. nih.gov

Cardiotonic Activity The tetrazole scaffold has been incorporated into compounds designed as cardiotonic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3). A series of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were synthesized and showed considerable inhibitory activity against human PDE3A. nih.gov One compound from this series, featuring a 3-fluorophenyl group, was particularly potent and exhibited a selective increase in the force of cardiac contraction over the rate of contraction. nih.gov This suggests that tetrazole-based compounds can be engineered to produce specific positive inotropic effects.

Anticonvulsant Activity Tetrazole derivatives are a subject of significant interest in the search for new treatments for neurological disorders, including epilepsy. nih.gov Their unique structural properties have been leveraged to develop compounds with anticonvulsant effects. nih.gov A study on 5-(o-tolyl)-1H-tetrazole derivatives identified a compound, 1-(2-methylbenzyl)-5-(o-tolyl)-1H-tetrazole, with significant anticonvulsant activity in a mouse model of maximal electroshock (MES)-induced seizures. This compound had a notable protective index, indicating a wide margin between its effective dose and a dose causing neurotoxicity. nih.gov The findings suggest that substituted phenyltetrazoles are a valuable template for designing future anticonvulsant drugs.

Table 1: Examples of Therapeutic Activities of Tetrazole Derivatives and Related Compounds

Preclinical In Vivo Studies (if applicable for broader tetrazole class relevance)

Preclinical in vivo studies are crucial for validating the therapeutic potential of new chemical entities. For the broader class of tetrazole derivatives, several in vivo studies have demonstrated their pharmacological effects.

In the area of cardiovascular research, specific tetrazole derivatives designed as Kv1.5 potassium channel blockers were evaluated in vivo. nih.gov These studies showed that certain compounds could significantly increase the right atrial effective refractory period (ERP) without affecting the ventricular ERP, suggesting a potential for the treatment of atrial fibrillation. nih.govresearchgate.net

For anticonvulsant activity, a series of 5-(o-tolyl)-1H-tetrazole derivatives underwent in vivo testing in mice. nih.gov The lead compound demonstrated a potent anticonvulsant effect against maximal electroshock (MES)-induced seizures with an ED50 of 12.7 mg/kg after intraperitoneal injection. Importantly, it exhibited low neurotoxicity, with a TD50 value exceeding 500 mg/kg, resulting in a high protective index of over 39.4. nih.gov

In the context of antimalarial drug discovery, while many studies focus on in vitro screening, the most promising compounds advance to in vivo models. nih.gov For example, the most active chloroquine-pyrazole analogues identified in vitro were subsequently tested in vivo against Plasmodium berghei in mice to assess their efficacy in a living organism. nih.gov

Table 2: Summary of Relevant In Vivo Studies on Tetrazole Derivatives

Molecular Hybridization Strategies Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity for multiple targets, improved activity, or better pharmacokinetic properties. The tetrazole ring, and by extension the this compound scaffold, is an attractive component for such strategies due to its favorable physicochemical properties and broad biological activities. nih.govnih.gov

One common hybridization technique is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link a tetrazole-containing fragment to another pharmacologically active molecule via a stable 1,2,3-triazole linker. mdpi.com This method has been used to create hybrid alkaloids with potential applications in treating infections and neurodegenerative diseases. mdpi.com

In the context of antiviral research, hybridization is a promising avenue. For example, biannulated ("hybrid") heterocyclic compounds based on azoles (like tetrazole) and azines (like pyrimidine) are being explored for influenza chemotherapy. nih.gov Similarly, the development of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines is another example of creating hybrid structures to find new antiviral agents. mdpi.com

For antitubercular and antimalarial drug development, creating hybrid compounds is a key strategy. nih.gov Pyrrole-thiazolidin-4-one hybrids have shown potent antitubercular activity. mdpi.com In antimalarial research, fusing 1,2,4,5-tetraoxanes with various aryl or heteroaryl moieties is a recognized approach to improve efficacy and overcome drug resistance. nih.gov

While specific examples of molecular hybridization starting directly from this compound are not detailed in the provided search results, the principles are broadly applicable. The 2,4-dichlorophenyl group is a common substituent in active pharmaceutical ingredients, and its combination with the versatile tetrazole ring makes this scaffold a prime candidate for inclusion in future molecular hybridization efforts aimed at discovering novel therapeutics for cancer, infectious diseases, and neurological disorders. nih.gov

Computational and Theoretical Studies of 5 2,4 Dichlorophenyl 1h Tetrazole

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-electron systems. It is particularly effective for calculating the optimized geometry (bond lengths and angles) and electronic properties of molecules like substituted phenyltetrazoles. For the related compound 5-(4-chlorophenyl)-1H-tetrazole, calculations using DFT at the B3LYP/6-311++G(d,p) level of theory have been used to determine its ground state structural and electronic properties. nih.gov This level of theory provides a reliable basis for analyzing molecular stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its tendency to donate electrons, whereas the LUMO's energy relates to its electron affinity and ability to accept electrons. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For the analogous 5-(4-chlorophenyl)-1H-tetrazole, these values have been calculated to illustrate its electronic behavior. nih.gov

Table 1: Illustrative FMO Properties based on 5-(4-chlorophenyl)-1H-tetrazole Note: The following data is for 5-(4-chlorophenyl)-1H-tetrazole and is presented for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.218 |

| ELUMO | -0.735 |

| Energy Gap (ΔE) | 6.483 |

Data sourced from a DFT study on 5-(4-chlorophenyl)-1H-tetrazole. nih.gov

Calculation of Dipole Moments and Charge Transfer Characteristics

The dipole moment (µ) is a measure of the net molecular polarity, which arises from the non-uniform distribution of charges on the atoms. nih.gov It is a critical parameter for understanding intermolecular interactions, including how a molecule might interact with a solvent or a biological receptor. DFT calculations can provide a precise value for the dipole moment. For the related 5-(4-chlorophenyl)-1H-tetrazole, the dipole moment was calculated to be 5.567 Debye, indicating a significant degree of polarity. nih.gov This polarity is largely due to the electronegative nitrogen atoms of the tetrazole ring and the chlorine atom on the phenyl ring.

Assessment of Chemical Hardness, Softness, and Ionization Potential

Global reactivity descriptors such as chemical hardness (η), softness (S), and ionization potential (I) can be derived from HOMO and LUMO energies.

Ionization Potential (I) is the energy required to remove an electron and is approximated by I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added and is approximated by A ≈ -ELUMO.

Chemical Hardness (η) signifies the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap (η = (I-A)/2). nih.gov

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity. nih.gov

These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 2: Illustrative Global Reactivity Descriptors based on 5-(4-chlorophenyl)-1H-tetrazole Note: The following data is for 5-(4-chlorophenyl)-1H-tetrazole and is presented for illustrative purposes.

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.218 |

| Electron Affinity (A) | -ELUMO | 0.735 |

| Chemical Hardness (η) | (I-A)/2 | 3.2415 |

| Chemical Softness (S) | 1/η | 0.308 |

Values derived from data in a DFT study on 5-(4-chlorophenyl)-1H-tetrazole. nih.gov

Local Reactivity Analysis using Fukui Indices

While global descriptors like hardness and softness describe the molecule as a whole, Fukui functions are used to identify which atoms within the molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This local reactivity analysis is essential for understanding reaction mechanisms. Although specific Fukui index calculations for 5-(2,4-Dichlorophenyl)-1H-Tetrazole were not found in the reviewed literature, such an analysis would typically reveal the most reactive sites, which are often the nitrogen atoms of the tetrazole ring due to their high electronegativity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

While specific docking studies for this compound are not detailed in the available literature, research on similar tetrazole derivatives shows their potential as inhibitors for various enzymes. For instance, other substituted tetrazoles have been docked against targets such as cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and casein kinase 2 alpha 1 (CSNK2A1), which is implicated in cancer. A docking study of a tetrazole derivative against the PDE3 protein model has also been used to understand its mechanism of action as a cardiotonic agent. Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein, providing a rationale for the molecule's biological activity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While specific molecular dynamics (MD) simulation studies focusing exclusively on the conformational dynamics and stability of isolated this compound are not extensively detailed in publicly available literature, MD simulations are a standard and powerful technique for this purpose. This method simulates the physical movements of atoms and molecules, providing detailed information on the conformational changes and stability of a compound over time.

MD simulations are frequently applied to tetrazole derivatives to understand their binding stability within biological targets. aaup.edunih.gov For instance, in a study on different 5-aryl tetrazolyl derivatives, a 100 ns molecular dynamics simulation was used to highlight the stability of a ligand-protein complex. aaup.edu The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key parameters calculated from these simulations. A low and stable RMSD value for the ligand-protein complex over the simulation time indicates that the ligand remains stably bound in the active site. aaup.eduresearchgate.net

In a typical MD study, the compound would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation would track the interactions and movements of the atoms over a set period, often nanoseconds to microseconds. aaup.edunih.gov The resulting trajectory allows for the analysis of:

Conformational Stability: Identifying the most stable three-dimensional shapes (conformations) of the molecule.

Flexibility: Determining which parts of the molecule are rigid and which are flexible. The planarity and aromaticity of the tetrazole ring contribute significantly to its stability. mdpi.com

Interaction Dynamics: Observing how the molecule interacts with its environment, which is crucial for understanding its solubility and how it might approach a biological target.

For a molecule like this compound, MD simulations could reveal how the dichlorophenyl group rotates relative to the tetrazole ring and what the preferred orientations are, which directly impacts its ability to fit into a receptor's binding pocket.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery, used to filter out compounds that are likely to fail in clinical trials due to poor pharmacokinetic properties or toxicity. nih.govfrontiersin.org Although a specific ADMET profile for this compound is not readily published, predictions for numerous related tetrazole derivatives have been performed using various online tools and platforms like SwissADME and pkCSM. aaup.edunih.govresearchgate.net

These prediction tools evaluate a molecule's structure against established models to estimate key pharmacokinetic parameters. Tetrazoles are often used as bioisosteres for carboxylic acids due to their similar pKa values and greater metabolic stability. mdpi.comresearchgate.net

Key ADMET parameters that would be predicted for this compound include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability (Log Kp) are calculated. High gastrointestinal (GI) absorption is a desirable property for orally administered drugs. aaup.edu

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. Typically, it is preferable for non-CNS-targeting drugs to not cross the BBB to avoid neurological side effects. aaup.edu

Metabolism: The models predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to adverse drug-drug interactions. aaup.edu

Excretion: Properties related to how the compound is cleared from the body are assessed.

Toxicity: Predictions for mutagenicity (e.g., AMES test), cardiotoxicity (hERG inhibition), and other toxicities are generated. researchgate.net

The following table illustrates the type of data generated in ADMET studies for related tetrazole derivatives, as reported in a study on newly synthesized compounds.

Table 1: Example ADMET Predictions for Tetrazole Derivatives This table presents example data for illustrative purposes based on studies of various tetrazole derivatives and does not represent actual data for this compound.

| Parameter | Description | Typical Predicted Value Range for Drug-like Molecules | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Predicted level of absorption from the gut. | High | aaup.edu |

| Blood-Brain Barrier (BBB) Permeant | Ability to cross the BBB and enter the central nervous system. | No/Low | aaup.edu |

| P-glycoprotein (P-gp) Substrate | Whether the compound is a substrate of the P-gp efflux pump. | No | aaup.edu |

| CYP1A2 Inhibitor | Potential to inhibit the CYP1A2 enzyme. | No | aaup.edu |

| CYP2C9 Inhibitor | Potential to inhibit the CYP2C9 enzyme. | No/Yes | aaup.edu |

| CYP2C19 Inhibitor | Potential to inhibit the CYP2C19 enzyme. | No/Yes | aaup.edu |

| CYP2D6 Inhibitor | Potential to inhibit the CYP2D6 enzyme. | No | aaup.edu |

| CYP3A4 Inhibitor | Potential to inhibit the CYP3A4 enzyme. | No/Yes | aaup.edu |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | 0 Violations | aaup.edu |

| AMES Toxicity | Prediction of mutagenic potential. | No | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov While no specific QSAR model has been published with this compound as a key compound, numerous QSAR studies have been conducted on derivatives containing either the tetrazole ring or a 2,4-dichlorophenyl moiety. mdpi.comnih.govnih.gov

A QSAR study involves several steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is selected.

Descriptor Calculation: Various physicochemical, electronic, and structural properties (descriptors) are calculated for each molecule.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Validation: The model's predictive power is tested using both internal and external validation techniques.

For a series of compounds including this compound, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. CoMFA models relate the biological activity of molecules to their steric and electrostatic fields. researchgate.netresearchgate.net The output often includes contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For example, a CoMFA model for N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy group was developed to understand their herbicidal activity. researchgate.net

The insights from such a QSAR model would be invaluable for designing new, more potent analogs of this compound by suggesting specific structural modifications to enhance a desired activity.

Material Science and Diverse Scientific Applications of 5 2,4 Dichlorophenyl 1h Tetrazole

Coordination Chemistry and Ligand Design for Metal Complexes

The tetrazole ring of 5-(2,4-Dichlorophenyl)-1H-tetrazole serves as an effective ligand for coordinating with metal ions, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the tetrazole ring can act as donor sites, enabling the formation of stable complexes with a variety of metals.

Interaction with Transition Metal Ions

The deprotonated form of this compound can act as a versatile ligand for a range of transition metal ions. The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to various coordination modes and resulting in complexes with distinct structural and electronic properties. For instance, research on similar tetrazole-based ligands has demonstrated their ability to form complexes with transition metals like copper(II), cadmium(II), molybdenum(IV), and tungsten(IV). nih.govnih.govnih.gov The resulting complexes can exhibit interesting properties, such as specific coordination geometries and stabilization of the metal center. nih.gov The dichlorophenyl substituent can influence the electronic properties of the tetrazole ring, thereby modulating the strength and nature of the metal-ligand interactions.

Development of Functional Materials

The incorporation of this compound into larger molecular structures or polymeric frameworks can lead to the development of functional materials with tailored properties. The combination of the rigid dichlorophenyl group and the coordinating tetrazole ring offers opportunities to create materials with specific optical, electronic, or catalytic functionalities. For example, tetrazole-containing compounds have been investigated for their potential in creating materials with microtubule-destabilizing properties for anticancer applications. nih.gov The ability of the tetrazole moiety to act as a bioisostere for carboxylic acids has also been explored in medicinal chemistry. nih.gov

| Application Area | Desired Property | Role of this compound |

| Metal-Organic Frameworks (MOFs) | Porosity, Catalysis | Acts as a linker to connect metal nodes. |

| Luminescent Materials | Light Emission | The aromatic rings can contribute to luminescence when coordinated with suitable metal ions. |

| Nonlinear Optical Materials | Second-Harmonic Generation | The non-centrosymmetric arrangement of the molecule in a crystal lattice can lead to NLO properties. |

Catalytic Applications (e.g., as a Catalyst Component or Support)

While direct catalytic applications of this compound are not extensively documented, its role as a ligand in metal complexes suggests potential uses in catalysis. Metal complexes containing tetrazole ligands can function as catalysts in various organic transformations. The electronic and steric properties of the this compound ligand can influence the activity and selectivity of the metallic catalytic center. Furthermore, MOFs constructed from this ligand could serve as heterogeneous catalysts, offering advantages such as easy separation and reusability. The porous nature of such MOFs could also allow for size-selective catalysis.

Research into Energetic Materials (High Nitrogen Content Compounds)

Tetrazole derivatives are well-known for their high nitrogen content and large positive heats of formation, which are key characteristics of energetic materials. researchgate.net The high nitrogen content leads to the release of a large volume of nitrogen gas upon decomposition, a desirable trait for propellants and explosives. researchgate.net The investigation of tetrazole-based compounds for energetic applications is an active area of research. researchgate.netrsc.orgrsc.orgnih.govnih.gov The presence of the dichlorophenyl group in this compound would influence its energetic properties, such as density, thermal stability, and sensitivity to initiation. The introduction of different functional groups onto the tetrazole ring is a common strategy to tune these properties. researchgate.net

| Compound | Key Feature | Potential Application |

| This compound | High nitrogen content from the tetrazole ring. | Potential energetic material or precursor. |

| Nitro-substituted tetrazoles | Increased oxygen balance and energy output. | High-performance explosives. researchgate.net |

| Tetrazole-based metal complexes | Can act as primary explosives. | Initiators for explosive trains. |

Future Research Directions and Translational Perspectives for 5 2,4 Dichlorophenyl 1h Tetrazole

Emerging Synthetic Methodologies and Process Intensification

The synthesis of 5-substituted-1H-tetrazoles, including the 2,4-dichlorophenyl variant, traditionally involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. researchgate.net Future research will likely focus on making this process more efficient, safer, and environmentally benign.

Continuous Flow Synthesis: A significant advancement lies in process intensification through continuous flow chemistry. This approach has been successfully used for 1,5-disubstituted tetrazoles, achieving high yields and impressive space-time yields (e.g., 1.16 kg L⁻¹ h⁻¹). acs.org Applying this technology to the synthesis of 5-(2,4-Dichlorophenyl)-1H-tetrazole could offer enhanced safety, better control over reaction conditions, and easier scalability, which are crucial for industrial production. acs.org

Nanocatalysis: The use of nanomaterials as catalysts represents a green and efficient synthetic route. rsc.org Catalysts like nano-TiCl₄·SiO₂, a recoverable and reusable solid Lewis acid, have proven effective in synthesizing 5-substituted 1H-tetrazoles from various nitriles and sodium azide. scielo.org.za Further exploration of novel nanocatalysts, such as magnetic nanoparticles, could lead to even higher yields, shorter reaction times, and simpler, more eco-friendly workup procedures for producing this compound. rsc.orgresearchgate.net

Novel Reagents and Milder Conditions: Research into new reagents that allow for milder reaction conditions is ongoing. For instance, the use of fluorosulfonyl azide (FSO₂N₃) enables the rapid transformation of amidines and guanidines into tetrazoles in aqueous, room-temperature environments. youtube.comorganic-chemistry.org Adapting such methods for nitrile-based precursors could eliminate the need for high temperatures and harsh reagents often used in traditional tetrazole synthesis. acs.org

Advanced Pharmacological Screening and Mechanistic Dissection

Tetrazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties. nih.govmdpi.com A key future direction for this compound is to move beyond preliminary screening and delve into detailed mechanistic studies to understand its specific biological actions.

Target-Based Screening: Future efforts should involve screening this compound and its derivatives against specific molecular targets known to be modulated by similar structures. For example, some tetrazole-containing compounds act as microtubule destabilizers, binding to the colchicine-binding site of tubulin and exhibiting potent anticancer activity. nih.gov A related compound, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has shown neuroprotective and anti-inflammatory effects by inhibiting pathways like NF-κB and p38 MAP kinase. nih.gov Screening for such activities could uncover the therapeutic potential of this compound.

Mechanistic Elucidation: Understanding how the compound interacts with biological targets is crucial. Techniques like X-ray crystallography have been used to determine the binding mode of tetrazole derivatives to enzymes like PPARγ, which is relevant for antidiabetic drugs. mdpi.comnih.gov Similar structural biology studies, combined with molecular docking, could reveal the precise interactions of this compound within the active sites of target proteins, guiding the design of more potent and selective analogues. researchgate.net

Exploring Broad-Spectrum Activity: The tetrazole scaffold is present in drugs with diverse mechanisms. lifechemicals.com Therefore, comprehensive screening against a wide range of biological targets, including those for infectious diseases like fungal infections, is warranted. researchgate.net A newly synthesized pyrazole-tetrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was found to reduce blood pressure in hypertensive rats through the NO/cGMP pathway, highlighting the potential for cardiovascular applications. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comyoutube.com These technologies offer a powerful approach to navigate the vast chemical space and optimize the properties of new compounds based on the this compound scaffold.

Generative Models for Novel Derivatives: Deep learning and generative models can design novel molecules with desired properties. youtube.com By using this compound as a starting point, AI algorithms can suggest structural modifications to enhance target affinity, improve pharmacokinetic profiles, or reduce potential toxicity. This approach can dramatically accelerate the identification of lead compounds. springernature.comresearchgate.net

Predictive Modeling: AI can be used to predict the biological activity and physicochemical properties of virtual compounds before they are synthesized. nih.gov For tetrazole derivatives, this could involve predicting their binding affinity to specific enzymes or receptors, their metabolic stability, or their potential as material science components. nih.govnih.gov This reduces the time and cost associated with synthesizing and testing a large number of compounds.

Automated Synthesis Planning: AI is also being applied to retrosynthesis, helping chemists devise the most efficient synthetic routes for complex molecules. nih.gov Integrating AI-driven synthesis planning with the emerging methodologies discussed earlier could create a fully automated platform for the rapid generation and testing of novel this compound derivatives. researchgate.netnih.gov

Exploration of Novel Biomedical and Material Science Applications

While the primary focus for many tetrazoles is medicinal chemistry, their unique chemical properties open doors to other advanced applications. rsc.orgnih.gov

Material Science: The high nitrogen content and thermal stability of the tetrazole ring make it a candidate for energetic materials like propellants and explosives. numberanalytics.com Tetrazoles also serve as ligands in coordination chemistry, forming metal-organic frameworks (MOFs) that can be used for gas storage, such as CO₂ capture. numberanalytics.comlifechemicals.com Future research could explore the use of this compound in creating novel polymers or functional materials. lifechemicals.com

Biomedical Materials and Bioimaging: Beyond traditional pharmacology, tetrazole derivatives are finding new biomedical roles. For example, 5-(2-mercaptoethyl)-1H-tetrazole has been developed as a capping ligand for stabilizing water-soluble nanocrystals (like CdTe and Au), which have applications in bioimaging and diagnostics. nih.gov These capped nanocrystals can form hydrogels, which are promising for tissue engineering and drug delivery. nih.govmdpi.com Investigating the ability of this compound derivatives to functionalize nanoparticles or form novel biomaterials is a promising avenue.

Challenges and Opportunities in the Development of this compound Based Compounds

Despite the immense potential, the development of compounds based on this scaffold is not without its hurdles and corresponding opportunities.

| Category | Challenges | Opportunities |

| Synthesis | Developing synthetic routes that are not only high-yielding but also safe, cost-effective, and environmentally friendly remains a key challenge. researchgate.net Achieving regioselective synthesis to obtain specific isomers can be complex. | The adoption of process intensification with continuous flow chemistry and green nanocatalysts offers a path to safer, more efficient, and scalable production. acs.orgrsc.org New reagents are enabling milder reaction conditions. youtube.com |

| Pharmacology | The broad activity of the tetrazole class means that achieving high selectivity for a single biological target can be difficult, potentially leading to off-target effects. A full understanding of the structure-activity relationship (SAR) is often lacking. | The role of the tetrazole moiety as a proven bioisostere for carboxylic acids and amides provides a validated starting point for designing new drugs with improved metabolic stability and pharmacokinetic profiles. nih.govrsc.orglifechemicals.com |

| Intellectual Property | The tetrazole scaffold is well-established in medicinal chemistry, which may present challenges in securing novel intellectual property. | The vast, unexplored chemical space around the this compound core provides ample opportunity for creating novel, patentable derivatives, especially when combined with AI-driven design. researchgate.netbeilstein-journals.org |

| New Applications | Translating the potential of tetrazoles from laboratory findings in material science or as biomaterials into commercially viable products requires overcoming significant engineering and scaling hurdles. | The unique properties of the tetrazole ring (high nitrogen content, coordination ability) offer access to high-performance materials like MOFs for gas capture or advanced energetic materials. numberanalytics.comlifechemicals.com In biomedicine, they could be key components in next-generation diagnostic and drug delivery systems. nih.gov |

Q & A

Q. What are the optimized synthetic routes for 5-(2,4-Dichlorophenyl)-1H-Tetrazole, and how can low yields be addressed?

Methodological Answer: The synthesis typically involves cyclization reactions under reflux conditions. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by purification via crystallization (water-ethanol mixtures), yields the product in ~65% . Low yields may arise from incomplete cyclization or impurities. Optimization strategies include:

- Catalyst Use : Cu/C catalysts improve reaction efficiency and reduce byproducts .

- Solvent Selection : Polar aprotic solvents like DMSO enhance reaction kinetics.

- Purification : Recrystallization with ethanol-water mixtures improves purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Key analytical techniques include:

- Melting Point Analysis : Compare observed values (e.g., 165–166°C) with literature data to assess purity .

- Spectroscopy :

- IR : Peaks at 3455 cm⁻¹ (N-H stretch) and 1590 cm⁻¹ (C=N stretch) confirm tetrazole ring formation .

- NMR : 1H NMR signals at δ 7.62–7.86 ppm (aromatic protons) and 13C NMR peaks at 158.9 ppm (tetrazole ring carbons) validate the structure .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values indicate high purity .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to moisture and light. Best practices include:

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C .

- Handling : Use desiccants and avoid prolonged exposure to ambient humidity.

- Stability Monitoring : Periodic TLC or HPLC analysis detects degradation products like hydrolyzed tetrazole rings .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing shifts at different temperatures .

- Density Functional Theory (DFT) Calculations : Predict theoretical spectra to cross-validate experimental data .

- X-Ray Crystallography : Provides unambiguous confirmation of molecular geometry, as seen in studies of related tetrazole derivatives .

Q. What experimental designs are recommended for studying the biological activity of this compound?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock) to predict binding affinity for enzymes like carbonic anhydrase .

- In Vitro Assays : Test inhibition of microbial growth or cancer cell lines (e.g., MTT assay) at varying concentrations (10–100 µM) .

- Mechanistic Studies : Employ fluorescence spectroscopy or SPR to quantify interactions with biological targets .

Q. How can computational modeling enhance the design of this compound derivatives with improved properties?

Methodological Answer:

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity .

- Molecular Dynamics Simulations : Predict solubility and membrane permeability based on logP and H-bonding capacity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles early in derivative design .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

- Ecotoxicity Testing : Follow OECD guidelines for acute toxicity in aquatic organisms (e.g., Daphnia magna) .

- Degradation Studies : Use HPLC-MS to identify photolysis or hydrolysis byproducts under simulated environmental conditions .

- Life Cycle Analysis (LCA) : Evaluate synthetic routes for energy efficiency and waste generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.